(2,2-Dimethyltetrahydrofuran-3-yl)methanol
Overview
Description
“(2,2-Dimethyltetrahydrofuran-3-yl)methanol” is a chemical compound with the molecular formula C7H14O2 . It has a molecular weight of 130.18 g/mol . This product is intended for research use only and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of “this compound” consists of seven carbon atoms, fourteen hydrogen atoms, and two oxygen atoms . Unfortunately, the specific details about the molecular structure are not provided in the search results.Scientific Research Applications
Solvent-Mediated Allylation
(2,2-Dimethyltetrahydrofuran-3-yl)methanol facilitates solvent-mediated allylation of carbonyl compounds with allylic stannanes. In a study, methanol promoted the addition of allyltrimethylstannane to isobutyraldehyde, yielding homoallylic alcohol without the need for added catalyst. This process was significantly faster and yielded high rates of carbonyl allylation in methanol compared to other solvents, suggesting the primary activating influence of the solvent is via hydrogen bonding to the carbonyl oxygen (Cokley et al., 1997).
Synthesis of Dimethyl Ether
The compound plays a role in the synthesis of dimethyl ether from syngas. A study examined the use of methanol synthesis catalysts and acid catalysts for one-step formation of dimethyl ether, where the catalysts mixture with optimal performance consisted of a high percentage of methanol synthesis catalyst (Peláez et al., 2017).
Chelation-Controlled Asymmetric Synthesis
This compound is used in the asymmetric synthesis of α-hydroxy esters. It has been synthesized and evaluated as a chiral auxiliary for this process, offering controlled alkylation based on bidentate chelation (Jung et al., 2000).
Novel Electrochemical Route to Fuel
The compound is integral in the synthesis of methanol and dimethyl ether, central compounds in the "Methanol Economy" scenario. A computational study suggested a novel synthesis route to methanol dehydration, leading to dimethyl ether synthesis through strong electric fields (Cassone et al., 2017).
Reductive Deoxygenation
This compound is involved in the catalytic conversion of HMF to valuable chemicals over a Cu-doped porous metal oxide in supercritical methanol. This process allows the formation of dimethylfuran, dimethyltetrahydrofuran, and 2-hexanol in good yields, highlighting its role in environmentally friendly chemical synthesis (Hansen et al., 2012).
Biochemical Analysis
Biochemical Properties
(2,2-Dimethyltetrahydrofuran-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. This interaction is crucial for understanding the metabolic pathways involving this compound .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms It binds to specific biomolecules, leading to enzyme inhibition or activation This binding interaction can result in changes in gene expression, which in turn affects cellular functions
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, which are crucial for its biochemical activity. Understanding these transport mechanisms is essential for elucidating the compound’s overall effects .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
(2,2-dimethyloxolan-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(2)6(5-8)3-4-9-7/h6,8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYBWQCQEUCUJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCO1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39161-14-3 | |
Record name | (2,2-dimethyloxolan-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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